molecular formula C14H22N4O4S2 B3965858 2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-acetylmethioninate

2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-acetylmethioninate

Cat. No. B3965858
M. Wt: 374.5 g/mol
InChI Key: LGTNJPLXJSZZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-acetylmethioninate, also known as AITC-Met, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-acetylmethioninate involves the activation of the p38 MAPK signaling pathway, which leads to the induction of apoptosis in cancer cells. This compound also inhibits the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the NF-κB signaling pathway, and have anti-inflammatory properties. Additionally, this compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-acetylmethioninate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other chemotherapeutic agents. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer therapy.

Future Directions

There are several future directions for the study of 2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-acetylmethioninate. One direction is to further investigate its mechanism of action and optimize its use in cancer therapy. Another direction is to explore its potential use in the treatment of other diseases, such as inflammatory diseases and oxidative stress-related diseases. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds.

Scientific Research Applications

2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-acetylmethioninate has been studied for its potential use in cancer therapy. Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of tumor growth. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

properties

IUPAC Name

[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl] 2-acetamido-4-methylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4S2/c1-8(2)12-17-18-14(24-12)16-11(20)7-22-13(21)10(5-6-23-4)15-9(3)19/h8,10H,5-7H2,1-4H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTNJPLXJSZZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)COC(=O)C(CCSC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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